2-(4-fluorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluorophenoxy group, a thiazole ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the reaction of a suitable thioamide with a haloketone under basic conditions.
Attachment of the fluorophenoxy group: This step involves the nucleophilic substitution reaction of a fluorophenol with an appropriate electrophile.
Coupling of the thiazole and fluorophenoxy intermediates: This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenoxy group may enhance binding affinity, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenoxy)-N-(3-methylphenyl)acetamide
- 2-(4-fluorophenoxy)-N-(1-naphthyl)acetamide
- ethyl 2-(4-fluorophenoxy)butanoate
Uniqueness
2-(4-fluorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is unique due to the presence of both a thiazole ring and a fluorophenoxy group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19FN2O2S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
InChI |
InChI=1S/C20H19FN2O2S/c1-14-2-4-15(5-3-14)20-23-17(13-26-20)10-11-22-19(24)12-25-18-8-6-16(21)7-9-18/h2-9,13H,10-12H2,1H3,(H,22,24) |
InChI Key |
GTSPNAWOGPIAAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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